molecular formula C19H23FN2O5S2 B2461971 3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946347-11-1

3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2461971
CAS No.: 946347-11-1
M. Wt: 442.52
InChI Key: YSCKRYNNHLKBKF-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorinated and methoxylated aromatic ring coupled to a tetrahydroquinoline scaffold modified with a propylsulfonyl group. The compound’s structure features:

  • 3-Fluoro and 4-methoxy substituents on the benzene ring, contributing to electronic modulation (electron-withdrawing fluorine and electron-donating methoxy).
  • A tetrahydroquinoline moiety substituted at position 1 with a propylsulfonyl group, enhancing steric bulk and metabolic stability.
  • A sulfonamide linker, which may facilitate hydrogen bonding in biological or material interactions.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-12-15(6-8-18(14)22)21-29(25,26)16-7-9-19(27-2)17(20)13-16/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCKRYNNHLKBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multi-step chemical reactions:

  • Formation of Intermediate Compounds: : The process typically begins with the formation of intermediate compounds, which involves nucleophilic aromatic substitution reactions.

  • Cyclization: : The next step involves cyclization reactions to form the tetrahydroquinoline core.

  • Sulfonation: : Sulfonation is carried out to introduce the propylsulfonyl group.

  • Final Assembly: : The final step involves coupling the fluoro-methoxy benzenesulfonamide fragment with the tetrahydroquinoline intermediate under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow processes and optimized reaction conditions to ensure high yield and purity. This includes:

  • Optimized Catalysts: : Use of optimized catalysts to accelerate the reaction rate.

  • Temperature and Pressure Control: : Precise control of temperature and pressure to maintain reaction consistency.

  • Purification: : Advanced purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions:

  • Oxidation: : Oxidative reactions to study its metabolic stability and degradation products.

  • Reduction: : Reduction reactions to explore its structural flexibility and potential prodrugs.

  • Substitution: : Nucleophilic and electrophilic substitution reactions to modify functional groups and explore analogues.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Reagents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Conditions vary depending on the substituent, typically using bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).

Major Products Formed

The products from these reactions are typically structural analogues or derivatives that retain the core pharmacophore but exhibit varied pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily investigated for:

  • Chemistry: : Studying its reactivity and stability under various conditions to develop new synthetic methodologies.

  • Biology: : Evaluating its interaction with biological macromolecules like enzymes and receptors.

  • Medicine: : Assessing its potential as a therapeutic agent for various diseases, including its efficacy, toxicity, and pharmacokinetics.

  • Industry: : Exploring its use as a building block in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : It typically targets specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : The pathways include signal transduction cascades, influencing cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on the Benzene Ring

Key Comparison: 3-Chloro-4-Fluoro Analogue () The closest structural analogue is 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (C₁₈H₁₉ClFN₂O₄S₂). Differences include:

  • Substituents : Chloro (Cl) at position 3 and fluoro (F) at position 4 vs. fluoro (F) and methoxy (OCH₃) in the target compound.
  • Steric and Solubility : Methoxy’s bulk and oxygen lone pairs may enhance solubility relative to chloro, which is smaller but more lipophilic .

Functional Group Variations: Sulfonamide and Tetrahydroquinoline Modifications

Example: CTDB (4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile) (–4)

  • Structure: Features a diazenyl linker and benzonitrile group instead of a sulfonamide. The tetrahydroquinoline is substituted with a cyanoethyl group.
  • Application : Used as a leveler in Au electrodeposition due to its adsorption on metal surfaces. The absence of a sulfonamide and presence of nitrile groups highlight its distinct interfacial behavior compared to the target compound, which may exhibit different adsorption or coordination properties .

Fluorination Patterns: Perfluorinated Benzenesulfonamides ()

  • Structure : Compounds like sodium 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonate (C₁₄H₄F₂₃O₃SNa) are extensively fluorinated.
  • Properties: High electronegativity and chemical inertness due to perfluorination, contrasting with the target compound’s single fluorine and methoxy group.

Heterocyclic and Sulfonamide Derivatives (–10)

  • Example: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide () Structure: Integrates a chromen-2-yl group and pyrazolo[3,4-d]pyrimidine, demonstrating how heterocyclic diversity influences molecular interactions. Comparison: The target’s tetrahydroquinoline scaffold may offer conformational rigidity compared to fused heterocycles, affecting binding kinetics or solubility .

Research Implications and Gaps

  • Substituent Optimization : The methoxy group in the target compound likely improves solubility over chloro-fluoro analogues, but experimental data on logP, pKa, or binding affinity are needed.
  • Application-Specific Design : The propylsulfonyl group may enhance metabolic stability in drug design, while CTDB’s diazenyl-nitrile system is tailored for electrochemistry.
  • Environmental Impact: Limited fluorination in the target compound could reduce bioaccumulation risks compared to perfluorinated derivatives.

Biological Activity

3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound with a complex molecular structure that includes a tetrahydroquinoline core linked to a benzenesulfonamide moiety. Its unique chemical composition positions it as a candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C19H23FN2O5S2C_{19}H_{23}FN_2O_5S_2. The presence of functional groups such as the fluoro and methoxy substitutions enhances its biological activity by influencing its electronic properties and solubility.

Property Details
Molecular Formula C19H23FN2O5S2
IUPAC Name 3-fluoro-4-methoxy-N-(1-propylsulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS Number 946347-11-1

The biological activity of this compound is primarily attributed to its interactions with specific biological macromolecules, including enzymes and receptors. The mechanism involves:

  • Targeting Enzymes and Receptors : The compound modulates the activity of various enzymes involved in metabolic pathways.
  • Signal Transduction Pathways : It influences cellular processes such as proliferation and apoptosis through modulation of signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines.
  • Antitumor Properties : Initial findings indicate it may have cytotoxic effects on cancer cell lines.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Mechanism Exploration : Research highlighted its ability to inhibit IL-17 production in immune cells, which could be beneficial for conditions like psoriasis and rheumatoid arthritis .

Comparative Analysis

When compared to similar compounds, this compound shows distinct advantages due to its unique functional groups:

Compound Name Structural Features Unique Aspects
4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)Similar tetrahydroquinoline coreDifferent sulfonyl group
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)Ethoxy substitutionVariation in substituent effects
4-fluoro-N-(1-benzenesulfonamido-1,2,3,4-tetrahydroquinolin-6-yl)Benzenesulfonamide linkageFocus on different sulfanilamide properties

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology : Optimize stepwise sulfonylation and cyclization reactions. Use controlled conditions (e.g., anhydrous environment, 0–5°C for sulfonyl chloride coupling) to minimize side products. Purification via column chromatography with a gradient eluent (e.g., hexane:ethyl acetate 7:3 to 1:1) is critical. Validate purity using HPLC (≥95%) and confirm structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the compound’s physicochemical properties for reproducibility?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using nephelometry.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Thermal properties : Use differential scanning calorimetry (DSC) to determine melting points and polymorphic forms.
  • Data Table :
PropertyMethodTypical ValueReference
LogPShake-flask2.8–3.2
Melting PointDSC180–185°C

Advanced Research Questions

Q. What experimental designs are recommended for evaluating its biological activity against conflicting literature data?

  • Methodology :

  • Dose-response assays : Use IC50_{50} determination in triplicate with positive/negative controls (e.g., kinase inhibitors for enzyme studies).
  • Counteract contradictions : Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines). Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this sulfonamide derivative?

  • Methodology :

  • Core modifications : Synthesize analogs with variations in the tetrahydroquinoline substituents (e.g., alkylsulfonyl vs. arylsulfonyl) and fluorine/methoxy positions.
  • Data-driven SAR : Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Prioritize analogs showing ≥10-fold potency improvements in preliminary screens .

Q. What computational strategies are effective for predicting metabolic liabilities?

  • Methodology :

  • In silico tools : Apply ADMET Predictor™ or MetaPrint2D to identify vulnerable sites (e.g., sulfonamide hydrolysis).
  • Docking simulations : Map interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic pathways. Validate with microsomal stability assays (human/rat liver microsomes) .

Q. How should environmental fate studies be structured to assess its persistence?

  • Methodology :

  • OECD 307 guidelines : Incubate compound in soil/water systems under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., des-fluoro derivatives).
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (48-hour EC50_{50}) and algal growth inhibition assays .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported enzymatic inhibition data?

  • Methodology :

  • Standardize conditions : Control variables (e.g., ATP concentration in kinase assays, buffer ionic strength).
  • Cross-validate : Compare results across assay formats (e.g., fluorescence polarization vs. radiometric).
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify consensus trends .

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